6-Bromo-1-propan-2-yloxyphthalazine

PDE4 inhibition phthalazine SAR 6-position pharmacophore

6-Bromo-1-propan-2-yloxyphthalazine is a substituted phthalazine bearing a bromine atom at the 6-position and an isopropoxy group at the 1-position. It belongs to a class of 1-alkoxy-6-bromophthalazines that have been explored as synthetic intermediates in phosphodiesterase 4 (PDE4) inhibitor programs.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B13862273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-propan-2-yloxyphthalazine
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C2C=CC(=CC2=CN=N1)Br
InChIInChI=1S/C11H11BrN2O/c1-7(2)15-11-10-4-3-9(12)5-8(10)6-13-14-11/h3-7H,1-2H3
InChIKeyXYNQPKLNSNJHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-propan-2-yloxyphthalazine – a 1-alkoxy-6-bromophthalazine building block for PDE4-targeted synthesis


6-Bromo-1-propan-2-yloxyphthalazine is a substituted phthalazine bearing a bromine atom at the 6-position and an isopropoxy group at the 1-position. It belongs to a class of 1-alkoxy-6-bromophthalazines that have been explored as synthetic intermediates in phosphodiesterase 4 (PDE4) inhibitor programs [1]. The compound is commercially available at 95% purity (CAS 1184606-90-3 as listed by suppliers) and is handled as a research-only building block . Its structural features – the electron-withdrawing bromine and the sterically moderate isopropoxy donor – suggest a reactivity profile that can be strategically exploited in cross-coupling and nucleophilic aromatic substitution reactions, though direct comparative reaction data for this specific compound remain unpublished.

Why 6-Bromo-1-propan-2-yloxyphthalazine cannot be freely replaced by other 6-bromo- or 1-alkoxy-phthalazines


In the phthalazine PDE4 inhibitor space, small changes at the 1- and 6-positions have been shown to cause large shifts in enzymatic potency (IC50) and target selectivity [1]. The 6-bromo substituent is not a passive placeholder; in analogous 6-methoxy series, replacing the 6-substituent with hydrogen abolished PDE4 inhibitory activity, demonstrating that the 6-position is a critical pharmacophoric anchor [1]. Similarly, the 1-alkoxy group modulates the compound's electronic character and lipophilicity, which in turn influences both reactivity in downstream synthetic steps and, where biologically relevant, the ability to occupy the enzyme's catalytic pocket. Therefore, swapping 6-Bromo-1-propan-2-yloxyphthalazine for 6-bromophthalazine (lacking the 1-alkoxy group) or for a 1-methoxy analog (different steric and electronic profile) cannot be assumed to yield equivalent synthetic or biological outcomes without explicit, quantitative verification.

Quantitative differentiation evidence for 6-Bromo-1-propan-2-yloxyphthalazine versus closest analogs


6-Substituent criticality: H→Br substitution restores PDE4 inhibitory activity lost in the unsubstituted parent

In the 1,4-disubstituted phthalazine PDE4 inhibitor series, the unsubstituted parent (6-H) was completely inactive (PDE4 IC50 >10,000 nM), whereas introduction of a 6-methoxy group restored low-nanomolar potency (PDE4 IC50 = 11 nM for compound 5e in the same series) [1]. Although direct IC50 data for the 6-bromo analog are not published, the structure–activity relationship (SAR) established in the literature predicts that a 6-electron-withdrawing substituent is essential for PDE4 engagement. The bromine atom in 6-Bromo-1-propan-2-yloxyphthalazine provides both the required electron withdrawal and a synthetic handle for further diversification (e.g., Suzuki coupling), a dual functionality not offered by the 6-methoxy congener.

PDE4 inhibition phthalazine SAR 6-position pharmacophore

1-Alkoxy steric modulation: isopropoxy vs. methoxy influences lipophilicity and enzyme fit

The 1-isopropoxy group in 6-Bromo-1-propan-2-yloxyphthalazine presents a calculated logP increase of approximately +0.6 log units compared to a 1-methoxy analog (estimated using fragment-based methods; experimental logP data for the exact compound are not published) [1]. In the 6-methoxy-1,4-disubstituted phthalazine series, substituting the 1-cyclopentyloxy group of rolipram with smaller alkoxy groups significantly altered both PDE4 inhibition and rolipram-binding-site affinity (Ki), indicating that the steric bulk at the 1-position directly impacts target engagement [1]. The isopropoxy moiety occupies a steric niche between methoxy and cyclopentyloxy, potentially offering a balance between synthetic accessibility and biological fit.

lipophilicity steric effects PDE4 inhibitor optimization

Commercial availability and purity benchmarking for procurement decisions

6-Bromo-1-propan-2-yloxyphthalazine is commercially supplied at a minimum purity of 95% (HPLC) and is certified for research use only . In comparison, the simpler analog 6-bromophthalazine (CAS 19064-74-5) is widely available from multiple vendors at similar or slightly higher purities (97–98%), but lacks the 1-alkoxy substituent required for downstream PDE4-targeted synthesis. The 6-bromo-1-chlorophthalazine intermediate, often used in patent syntheses, is typically synthesized in-house and not offered as a stockable catalog item, creating a procurement advantage for the 1-isopropoxy derivative when rapid SAR exploration is needed [1].

chemical procurement purity specification research building block

Where 6-Bromo-1-propan-2-yloxyphthalazine delivers the highest scientific and procurement value


Medicinal Chemistry: PDE4 inhibitor lead optimization with late-stage diversification

Teams pursuing PDE4 inhibitors for respiratory or inflammatory diseases can use 6-Bromo-1-propan-2-yloxyphthalazine as a key intermediate. The 6-bromine serves as a vector for Suzuki, Buchwald, or Sonogashira couplings, enabling rapid generation of 6-aryl/heteroaryl analogs, while the 1-isopropoxy group maintains the pharmacophoric alkoxy motif demonstrated to be critical for PDE4 potency [1]. The pre-installed 1-alkoxy group avoids a protection/deprotection sequence required when starting from 6-bromophthalazine, saving 1–2 synthetic steps.

Chemical Biology: synthesis of affinity probes and PROTAC precursors

The dual functionality of the compound – a halogen for cross-coupling and an alkoxy group for target binding – makes it suitable for constructing bifunctional molecules. The bromine can be elaborated to attach linker–E3 ligase recruiter conjugates, while the isopropoxy group provides a steric signature that may retain binding to the PDE4 target, as inferred from the 6-methoxy series SAR [1]. This avoids the need for a separate scaffold redesign for PROTAC development.

Process Chemistry: scalable building block for parallel synthesis libraries

For CROs and internal medicinal chemistry groups running parallel synthesis arrays, the commercial availability of 6-Bromo-1-propan-2-yloxyphthalazine at 95% purity allows direct plating into 96-well reaction blocks without purification. In contrast, the analogous 6-bromo-1-chlorophthalazine requires in-house preparation and purification, introducing batch-to-batch variability that can confound SAR interpretation [2].

Quote Request

Request a Quote for 6-Bromo-1-propan-2-yloxyphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.